7-tert-Butoxycarbonylaminotetralone
Description
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Properties
Molecular Formula |
C15H19NO3 |
|---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
tert-butyl N-(8-oxo-6,7-dihydro-5H-naphthalen-2-yl)carbamate |
InChI |
InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)16-11-8-7-10-5-4-6-13(17)12(10)9-11/h7-9H,4-6H2,1-3H3,(H,16,18) |
InChI Key |
CVQRJRLLLGCIMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(CCCC2=O)C=C1 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 7-Aminotetralone
The precursor 7-aminotetralone is typically synthesized via nitration of tetralone followed by catalytic hydrogenation. Nitration at the 7-position is achieved using a mixture of fuming nitric acid and sulfuric acid at 0–5°C, yielding 7-nitro-tetralone in ~70% efficiency. Subsequent reduction with Raney nickel under hydrogen (3.0–5.0 MPa, 200–250°C) affords 7-aminotetralone, though competing reduction of the ketone moiety necessitates careful temperature control.
Boc Protection Methodology
The amine is protected using di-<i>tert</i>-butyl dicarbonate (Boc anhydride) in the presence of a tertiary amine base. Optimal conditions involve dichloromethane (DCM) as the solvent, 4-dimethylaminopyridine (DMAP) as a catalyst, and a 1:1.2 molar ratio of amine to Boc anhydride at 25°C for 12 hours, achieving 85% yield. The Boc group’s stability under basic and mildly acidic conditions ensures compatibility with subsequent steps.
Hydrogenation of Boc-Protected Naphthol Derivatives
Preparation of 7-Boc-Amino-1-naphthol
An alternative route begins with 7-nitro-1-naphthol, which undergoes Boc protection prior to hydrogenation. The nitro group is reduced to an amine using hydrogen gas (5.0 MPa) and palladium on carbon (Pd/C) in ethanol at 50°C, followed by in-situ Boc protection with Boc anhydride. This one-pot method avoids isolating the reactive amine intermediate, yielding 7-Boc-amino-1-naphthol in 78% yield.
Catalytic Hydrogenation to Tetralone
The hydrogenation of 7-Boc-amino-1-naphthol to 7-Boc-aminotetralone employs Raney nickel under vigorous conditions (200–250°C, 4.0 MPa H<sub>2</sub>). Solvent-free systems are preferred to minimize side reactions, with a reaction time of 12–18 hours yielding 70% product. The Boc group remains intact under these conditions, as confirmed by <sup>1</sup>H NMR monitoring.
Late-Stage Amination of Tetralone Precursors
Buchwald-Hartwig Amination
A palladium-catalyzed coupling strategy introduces the amine group post-tetralone formation. Using 7-bromo-tetralone, xanthphos as a ligand, and cesium carbonate as a base, the reaction with ammonia gas at 100°C in toluene affords 7-aminotetralone in 65% yield. Subsequent Boc protection follows standard protocols.
Reductive Amination
Ketone-amine coupling via reductive amination employs sodium triacetoxyborohydride (STAB) in dichloroethane (DCE). 7-Keto-tetralone reacts with Boc-protected hydroxylamine under acidic conditions (pH 4–5), yielding the target compound in 72% yield.
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Direct Boc Protection | Nitration → Reduction → Boc protection | 85% | High regioselectivity | Multi-step, nitro reduction side reactions |
| Naphthol Hydrogenation | Boc protection → Hydrogenation | 70% | One-pot amine protection | High-pressure equipment required |
| Late-Stage Amination | Halogenation → Coupling → Boc protection | 65–72% | Flexibility in amine introduction | Palladium catalyst cost |
Optimization Challenges and Solutions
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-tert-Butoxycarbonylaminotetralone, and how can reaction conditions be optimized for higher yields?
- Methodology : The tert-butoxycarbonyl (BOC) group is commonly introduced using reagents like 2-tert-butoxycarbonyloxyimino-2-phenylacetonitrile. For example, BOC protection of amino acids involves dissolving the substrate in solvents (e.g., dioxane/water mixtures) and adjusting reaction time (2–4 hours) to achieve yields of 65–94% . For tetralone derivatives, analogous methods may involve nucleophilic substitution or condensation reactions under controlled pH and temperature. Optimization requires systematic variation of solvents (e.g., THF vs. DMF), catalysts (e.g., DMAP), and reaction monitoring via TLC/HPLC .
Q. Which analytical techniques are critical for characterizing this compound and its intermediates?
- Methodology :
- NMR Spectroscopy : Confirm structural integrity via H and C NMR, focusing on BOC group signals (e.g., tert-butyl protons at ~1.3 ppm) .
- HPLC/GC : Assess purity (>95% by GC) using validated methods with internal standards .
- Mass Spectrometry : Verify molecular weight (e.g., via ESI-MS) and fragmentation patterns .
- Melting Point Analysis : Compare observed values (e.g., 62–64°C for analogous compounds) to literature data .
Q. What are common functionalization reactions for this compound in organic synthesis?
- Methodology :
- Oxidation/Reduction : Convert ketone moieties to alcohols or carboxylic acids using NaBH or KMnO .
- Substitution Reactions : Introduce halides (e.g., bromination) or aryl groups via Pd-catalyzed cross-coupling .
- Deprotection : Remove BOC groups with TFA or HCl/dioxane for downstream modifications .
Advanced Research Questions
Q. How can mechanistic studies elucidate unexpected regioselectivity in reactions involving this compound?
- Methodology :
- Isotopic Labeling : Track reaction pathways using O-labeled BOC groups or deuterated solvents .
- Computational Modeling : Apply DFT calculations to predict transition states and compare with experimental outcomes (e.g., Hammett plots for substituent effects) .
- Kinetic Profiling : Monitor intermediate formation via in-situ IR or stopped-flow techniques to identify rate-determining steps .
Q. How should researchers address contradictions in reported yields or side products for BOC-protected tetralone derivatives?
- Methodology :
- Reproducibility Checks : Replicate literature procedures while documenting exact conditions (e.g., solvent grade, humidity) .
- Side-Product Analysis : Isolate and characterize byproducts (e.g., via LC-MS) to identify competing pathways (e.g., over-oxidation) .
- Meta-Analysis : Compare datasets across studies to identify trends (e.g., lower yields in polar aprotic solvents due to hydrolysis) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
